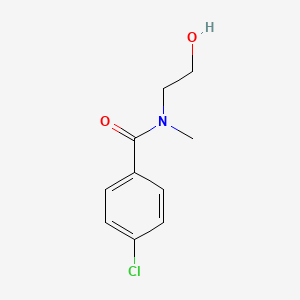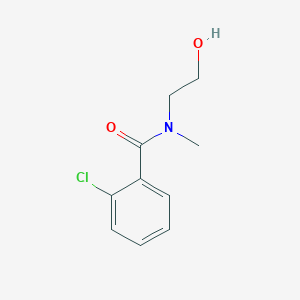
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Despite its widespread use, there has been growing concern about the potential health and environmental risks associated with Triclosan. In
作用机制
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, this compound disrupts the bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormone regulation in animals, leading to potential health risks. In addition, this compound has been shown to accumulate in the environment and has been detected in human breast milk, urine, and blood.
实验室实验的优点和局限性
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, and its ability to penetrate cell membranes. However, this compound also has limitations, such as its potential toxicity and the development of bacterial resistance.
未来方向
There are several future directions for the study of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential health and environmental risks associated with this compound. Another direction is to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on hormone regulation.
Conclusion
In conclusion, this compound is a synthetic antibacterial and antifungal agent that has been widely used in personal care products. Despite its effectiveness, there are growing concerns about the potential health and environmental risks associated with this compound. Further research is needed to better understand the mechanism of action of this compound and its effects on hormone regulation. Additionally, efforts should be made to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance.
合成方法
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is synthesized through the reaction of 2,4-dichlorophenol with ethylene oxide and methylamine. The resulting product is then acetylated to form the final product, this compound. The synthesis method of this compound has been well-established and is widely used in the industry.
科学研究应用
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro experiments, animal studies, and clinical trials. This compound has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
属性
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOOJVPIMIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)


![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)